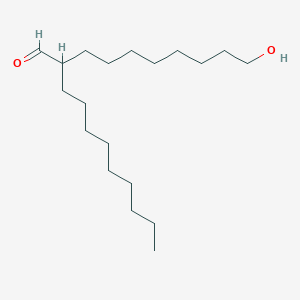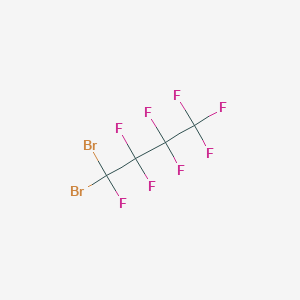
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is a halogenated organic compound with the molecular formula C4Br2F8 It is characterized by the presence of bromine and fluorine atoms attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane can be synthesized through the bromination of 1,2,2,3,3,4,4,4-octafluorobutane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane backbone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine and fluorine compounds. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form 1,2,2,3,3,4,4,4-octafluorobutane by removing the bromine atoms.
Oxidation Reactions: Under certain conditions, the compound can undergo oxidation to form different fluorinated and brominated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and various amines. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1,2,2,3,3,4,4,4-octafluorobutanol, while reduction can produce 1,2,2,3,3,4,4,4-octafluorobutane.
科学的研究の応用
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.
Medicine: Research into the potential use of fluorinated compounds in pharmaceuticals may involve this compound.
作用機序
The mechanism of action of 1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the presence of other reagents.
類似化合物との比較
Similar Compounds
1,2-Dibromoethane: Another halogenated compound with two bromine atoms, but without fluorine atoms.
1,1,1,2,2,3,3,4-Octafluorobutane: A similar compound with fluorine atoms but without bromine atoms.
1,4-Dibromobutane: Contains two bromine atoms but lacks fluorine atoms.
Uniqueness
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is unique due to the combination of both bromine and fluorine atoms on the butane backbone. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry .
特性
| 73533-18-3 | |
分子式 |
C4Br2F8 |
分子量 |
359.84 g/mol |
IUPAC名 |
1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4Br2F8/c5-3(6,11)1(7,8)2(9,10)4(12,13)14 |
InChIキー |
QMPKNJVDYXUQSH-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(Br)Br)(F)F)(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
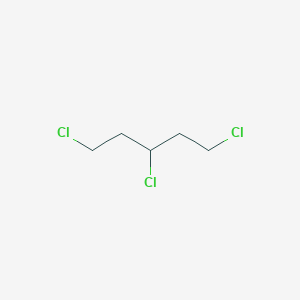
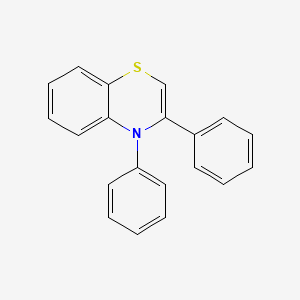
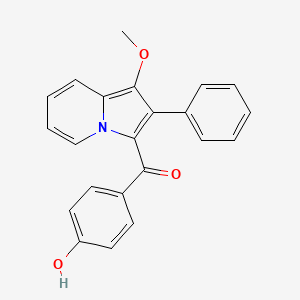
![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
